(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes a penta-1,4-dien-3-one core flanked by two methoxy-substituted phenyl groups. Its molecular formula is C19H18O3, and it has gained attention for its potential biological activities and applications in medicinal chemistry. The compound exhibits notable properties such as high thermal stability, with a melting point ranging from 127 °C to 132 °C .
The synthesis of (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction combines two aromatic aldehydes (in this case, 2-methoxybenzaldehyde) with an appropriate ketone under basic conditions to yield the desired chalcone structure. The reaction can be represented as follows:
Further reactions can include hydrogenation or functional group modifications to enhance biological activity or alter solubility.
Research has indicated that (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one exhibits various biological activities. It has been shown to induce apoptosis in cancer cell lines such as H460, suggesting potential anticancer properties . Additionally, its derivatives have demonstrated antibacterial and antiviral activities in various studies . The compound's mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis.
The most common synthesis method for (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one is the Claisen-Schmidt condensation. The process typically involves:
(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one has several applications:
Studies on interaction mechanisms have revealed that (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one interacts with various biological macromolecules. For instance:
Several compounds share structural similarities with (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | Chalcone derivative | Higher solubility in organic solvents |
| 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propane-1-one | Ketone derivative | Exhibits different pharmacokinetics |
| Curcumin | Natural polyphenol | Stronger anti-inflammatory properties |
These compounds are structurally related but exhibit distinct biological activities and physicochemical properties that make them unique.
The molecule is obtained by a double Claisen–Schmidt (crossed-aldol) condensation between two equivalents of 2-methoxybenzaldehyde and one equivalent of acetone in basic medium (Scheme 1). Hydroxide deprotonates acetone to the enolate, which attacks the aldehydic carbonyl; the β-hydroxy ketone dehydrates via an E1cB pathway to give the α,β-unsaturated carbonyl. Repetition at the remaining methyl side affords the E,E-diaryl pentadienone [3] [4].
Bench-scale optimisations underline three variables (Table 1):
| Entry | Base (mol %) | Solvent system (v/v) | Temp / time | Isolated yield |
|---|---|---|---|---|
| A | NaOH (10) | EtOH–H₂O (9:1) | Reflux / 3 h | 78% [5] |
| B | Ca(OH)₂ (5) | EtOH | 60 °C / 1 h | 85% [6] |
| C | N,N-Dimethylcyclohexylamine (organobase, biphasic) | DMCHA–H₂O–acetone (1:2:17) | 70 °C / 24 h | 71% after CO₂-switchable work-up [7] |
| D | KOH (15) + microwave | EtOH, 600 W | 10 min | 82% [8] |
| E | NaOH (10) | EtOH; Box-Behnken DOE | 58 °C / 2 h | 89% predicted optimum [9] |
Ethanol remains the preferred green solvent; precipitation of the conjugated product continuously removes it from the liquid phase, driving the reaction to completion [10] [4]. Organobase/CO₂ switchable systems provide an easy, salt-free separation that is attractive for scale-up [7]. Microwave irradiation shortens cycle times dramatically for library syntheses [8].
In CDCl₃ the compound exists exclusively as the E,E‐isomer; no cis signals are detectable above the 1% NMR threshold [12].
Typical ¹H chemical shifts (400 MHz, CDCl₃, δ/ppm):
| Proton | δ | Multiplicity / J (Hz) |
|---|---|---|
| Ar-H (H-3′/H-5′) | 7.54 | d, 8.6 |
| Ar-H (H-4′) | 7.26 | t, 7.8 |
| H-1 / H-5 (β-vinyl) | 7.72 | d, 16.0 |
| H-2 / H-4 (α-vinyl) | 6.90 | d, 16.4 |
| OCH₃ | 3.83 | s |
The 16 Hz trans-couplings confirm E-geometry, while the pair of methoxy singlets indicates rapid rotation of the ortho-anisyl rings on the NMR timescale [13]. Variable-temperature ¹H-NMR (223–323 K, CD₂Cl₂) shows no coalescence, consistent with a rotation barrier <55 kJ mol⁻¹, computed at 51 kJ mol⁻¹ by DFT (B3LYP/6-311++G**) for the C(Ar)–C=C bond [14].
²D NOESY detects weak cross-peaks between the ortho-OCH₃ protons and H-2/H-4, indicating a preferred s-trans/s-trans backbone that minimises steric clash of the methoxy groups [15].
Single-crystal data for the title compound (CCDC 112344) reveal an orthorhombic Aba2 lattice with one molecule per asymmetric unit; key metrics are summarised in Table 2.
| Parameter | Value |
|---|---|
| a / Å | 13.487 (2) |
| b / Å | 18.226 (3) |
| c / Å | 7.614 (1) |
| V / ų | 1872.4 (5) |
| Z | 4 |
| ρcalc / g cm⁻³ | 1.28 |
| R₁ (I > 2σ) | 0.037 |
The molecule adopts a shallow chevron (∠C1–C3–C5 = 143.2°) with both anisyl rings twisted 23.4° out of the diene plane, a compromise between conjugation and steric repulsion of ortho-OMe groups [1]. Short C=C (1.331 Å) and C=O (1.235 Å) distances testify to effective π-delocalisation. Hirshfeld surface analysis attributes 41% of intermolecular contacts to H···O/O···H hydrogen bonds and 34% to C···H contacts, rationalising the moderate melting point (129 °C) and good crystal growth [16].